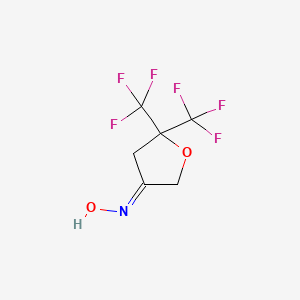
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime is a unique organic compound characterized by the presence of trifluoromethyl groups and an oxime functional group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of trifluoromethyl groups often imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime typically involves the following steps:
Formation of the Tetrahydrofuranone Core: The initial step involves the synthesis of the tetrahydrofuranone core, which can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving the use of catalysts and controlled temperatures.
Oxime Formation: The final step involves the conversion of the ketone group in the tetrahydrofuranone core to an oxime group. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the oxime group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including as an inhibitor or activator of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of high-performance resins and polymers.
2,2-Bis(trifluoromethyl)oxirane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime stands out due to its unique combination of trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for a wide range of applications.
Propiedades
Número CAS |
101833-14-1 |
|---|---|
Fórmula molecular |
C6H5F6NO2 |
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
(NE)-N-[5,5-bis(trifluoromethyl)oxolan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H5F6NO2/c7-5(8,9)4(6(10,11)12)1-3(13-14)2-15-4/h14H,1-2H2/b13-3+ |
Clave InChI |
HTRRXCXXRORWGE-QLKAYGNNSA-N |
SMILES isomérico |
C1/C(=N\O)/COC1(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1C(=NO)COC1(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


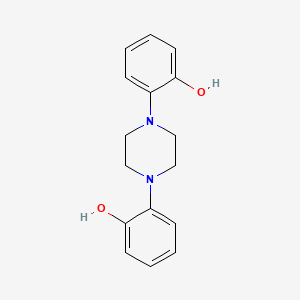




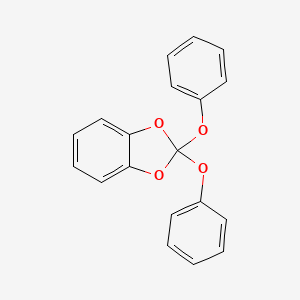
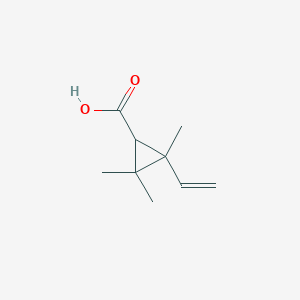
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)

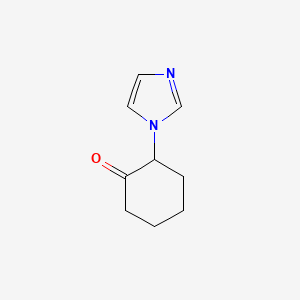


![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
